![molecular formula C14H12FNO4S B2466747 5-[(4-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid CAS No. 325721-90-2](/img/structure/B2466747.png)

5-[(4-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

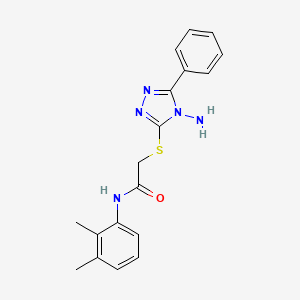

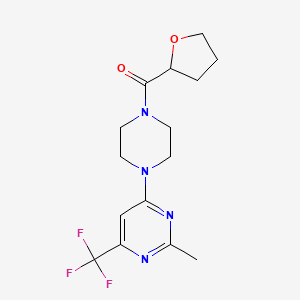

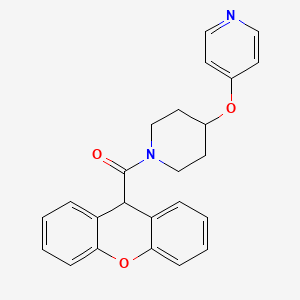

“5-[(4-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid” is a chemical compound with the molecular formula C14H12FNO4S. It has a molecular weight of 309.31 . This compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular structure of “5-[(4-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid” consists of a benzoic acid core with a fluorophenyl sulfamoyl group attached to the 5th carbon and a methyl group attached to the 2nd carbon .Wissenschaftliche Forschungsanwendungen

Polymer Synthesis

5-[(4-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid is used in polymer synthesis. It has been utilized in the copolymerization process to create carboxylated poly(ether sulfone)s. This process, however, often results in partial decarboxylation (Weisse, Keul, & Höcker, 2001).

Chemical Synthesis

In chemical synthesis, various substituted benzoic acids, including 5-methylsulfonylbenzoic acids, were synthesized as analogues of previously described benzoic acid diuretics. These syntheses aimed to explore the effects of substituting the sulfamoyl group with a similar methylsulfonyl group (Feit & Nielsen, 1976).

Anticancer Research

The compound has been used in the design and synthesis of new heterocycle compounds, like 2-(4-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene, derived from 5-iodo-2-methylbenzoic acid. This compound exhibited potential anticancer activity against human lung cancer cells, suggesting its utility in cancer research (Zhou et al., 2020).

Membrane Technology

In the field of membrane technology, a sulfonated side-chain grafting unit containing sulfonic acid groups was synthesized using 4-fluorobenzophenone and related compounds. This was used to make comb-shaped sulfonated poly(arylene ether sulfone) copolymers, which are beneficial in fuel cell applications due to their high proton conductivity (Kim, Robertson, & Guiver, 2008).

Solvent-Dependent Coordination Polymers

The compound is relevant in the synthesis of solvent-dependent coordination polymers, as in the case of Co(II) complexes of dinitrobenzoic acid and dinitro-4-methylbenzoic acid with bipyridine. This synthesis, and the resultant structures, heavily depend on the solvents used, such as acetone and dimethyl sulfoxide (Pedireddi & Varughese, 2004).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-[(4-fluorophenyl)sulfamoyl]-2-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO4S/c1-9-2-7-12(8-13(9)14(17)18)21(19,20)16-11-5-3-10(15)4-6-11/h2-8,16H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFMFGRKEXNDDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide](/img/structure/B2466664.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2466669.png)

![[2-(3-Chloroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2466675.png)

![N-(2-(dimethylamino)ethyl)-3-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2466685.png)